molecular formula C13H21NO B13308693 4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol

4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol

Katalognummer: B13308693
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: ALTBVYJVCBGWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a derivative of phenol, characterized by the presence of a methyl group and an aminoalkyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol and 2-methylbutan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl substituent can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4-tert-pentylphenol: Similar structure but lacks the aminoalkyl substituent.

    4-tert-Pentylphenol: Similar structure with a different alkyl substituent.

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A bisphenol derivative with similar phenolic groups.

Uniqueness

4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both a phenolic group and an aminoalkyl substituent, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

4-methyl-2-[(2-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-5-13(3,4)14-9-11-8-10(2)6-7-12(11)15/h6-8,14-15H,5,9H2,1-4H3

InChI-Schlüssel

ALTBVYJVCBGWGI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NCC1=C(C=CC(=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.